![molecular formula C8H7F4NO B3040320 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline CAS No. 186386-90-3](/img/structure/B3040320.png)
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline
Overview
Description
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a chemical compound with the molecular formula C8H7F4NO . It has a molecular weight of 209.14 . This compound is a solid powder at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline can be represented by the SMILES stringNc1ccc(OCC(F)(F)F)cc1
. The InChI code for this compound is 1S/C8H7F4NO/c9-6-2-1-5(13)3-7(6)14-4-8(10,11)12/h1-3H,4,13H2
. Physical And Chemical Properties Analysis
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline is a solid powder at room temperature .Scientific Research Applications
Organic Synthesis Intermediate
“4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline” can be used as an organic chemical synthesis intermediate . This means it can be used in the production of other complex organic compounds.
NMR Spectroscopy
The compound has been studied using NMR spectroscopy , which suggests its potential use in research involving nuclear magnetic resonance (NMR) techniques.
Safety Research
The compound’s safety information is well-documented , suggesting its use in safety research and the development of safety protocols for handling similar compounds.
Safety And Hazards
properties
IUPAC Name |
4-fluoro-2-(2,2,2-trifluoroethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-5-1-2-6(13)7(3-5)14-4-8(10,11)12/h1-3H,4,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJBWMIVXDHCNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(2,2,2-trifluoroethoxy)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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